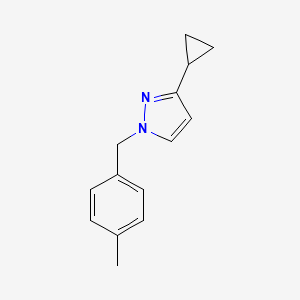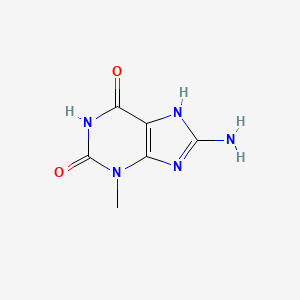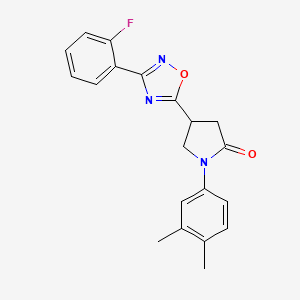
3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole
Overview
Description
“3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, a cyclopropyl group, and a 4-methylbenzyl group . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Cyclopropyl is a three-membered ring with all carbon atoms, and 4-methylbenzyl is a benzene ring with a methyl (CH3) group at the 4th position and a benzyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached cyclopropyl and 4-methylbenzyl groups . The exact spatial arrangement of these groups could vary depending on the specific synthesis conditions.Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, “3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole” could potentially undergo a variety of chemical reactions. These might include reactions at the pyrazole ring, as well as reactions involving the cyclopropyl and 4-methylbenzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These might include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Cancer Research
This compound has been identified as a potential process-related impurity in the synthesis of trametinib , an anti-cancer drug . Trametinib is used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. The study of such impurities is crucial for ensuring the quality of the drug product and for obtaining regulatory approvals.
Drug Development
The identification, synthesis, origin, and control of impurities like 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole are essential in drug development . These impurities must be controlled in the manufacturing process, and their pure form is vital for determining analytical parameters such as linearity, specificity, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Analytical Chemistry
In the context of trametinib, impurities related to 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole are synthesized and characterized to understand their impact on the drug’s quality . This process involves advanced analytical techniques to ensure the purity and efficacy of pharmaceuticals.
Synthetic Chemistry
The compound is involved in the multi-step synthesis of trametinib, where its presence as an impurity must be minimized . The development of synthetic chemical processes can lead to the formation of undesired organic impurities, and managing these is a significant challenge for organic chemists.
Pharmacopeia Compliance
For a drug like trametinib, which includes 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole as an impurity, compliance with pharmacopeia standards is mandatory . This involves rigorous testing and quality control measures to meet the stringent requirements set by health authorities.
Regulatory Affairs
The study and control of impurities such as 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole are critical for obtaining various regulatory approvals . This includes the submission of detailed impurity profiles and their management strategies to regulatory bodies.
Antiviral Research
While not directly linked to 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole, related research on propolis and bee honey components shows potential antiviral applications . This indicates a broader scope for pyrazole derivatives in antiviral drug development.
Microwave-Assisted Organic Synthesis
Although not specific to 3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole, there is ongoing research on the microwave-assisted synthesis of triazole compounds . This method could potentially be applied to the synthesis of pyrazole derivatives, offering a more efficient route for their production.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as a detailed investigation of its physical and chemical properties. If this compound has potential biological activity, studies could also be conducted to explore its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-2-4-12(5-3-11)10-16-9-8-14(15-16)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUNHBAUBTSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322468 | |
| Record name | 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
CAS RN |
956370-99-3 | |
| Record name | 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)


![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)
![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)


![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)